molecular formula C17H13Cl2N3O B2604886 2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide CAS No. 1421463-26-4

2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide

Cat. No.: B2604886
CAS No.: 1421463-26-4
M. Wt: 346.21
InChI Key: PTNAHJDBPDGTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-yl)methyl]benzamide is a synthetic benzamide derivative incorporating a benzimidazole-like pharmacophore, a structure recognized as a "privileged scaffold" in modern medicinal chemistry . The benzimidazole core is isosteric with naturally occurring nucleotides, allowing derivatives to interact with a wide array of biological targets . This specific compound is of significant interest in early-stage research for the development of novel chemotherapeutic and anti-infective agents. Compounds bearing the benzimidazole nucleus have demonstrated broad-spectrum pharmacological properties, including antimicrobial and anticancer activities . The structural features of this molecule—including the dichlorobenzamide and phenyl-imidazole units—suggest potential for inhibiting key enzymes like kinases or dihydrofolate reductase (DHFR), which are critical targets in cancer and infectious disease research . Researchers can utilize this compound as a key intermediate or lead molecule for further chemical optimization and biological screening. It is supplied for investigational purposes to explore its mechanism of action, structure-activity relationships (SAR), and efficacy in various biochemical assays. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dichloro-N-[(5-phenyl-1H-imidazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O/c18-12-6-7-14(19)13(8-12)17(23)21-10-16-20-9-15(22-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNAHJDBPDGTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of amines from the benzamide core.

    Substitution: Formation of substituted benzamides with various functional groups.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which may inhibit the activity of metalloenzymes. Additionally, the benzamide core can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents/Modifications Melting Point (°C) Key Functional Groups
2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide (Target Compound) C₁₇H₁₂Cl₂N₃O 4-Phenylimidazolemethyl group Not reported Imidazole, benzamide, Cl substituents
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) C₁₈H₁₂N₄O₂S Isoxazole-thiadiazole hybrid 160 Isoxazole, thiadiazole, C=O
[11C]Raclopride C₁₅H₁⁸Cl₂N₂O₃ 2-Methoxy, pyrrolidinylmethyl group Not reported Methoxy, pyrrolidine, Cl substituents
3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide C₁₂H₁₁Cl₂NO Alkyne-substituted amide Not reported Alkyne, benzamide, Cl substituents
2,5-Dichloro-N-(4-{4-nitrophenyl}-1,3-thiazol-2-yl)benzamide C₁₆H₉Cl₂N₃O₃S Thiazole ring with nitro group Not reported Thiazole, nitro, benzamide
2,5-Dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide C₉H₅Cl₂N₃O 1,2,4-Triazole substituent Not reported Triazole, benzamide, Cl substituents

Key Observations:

  • This may enhance interactions with biological targets like enzymes or receptors .
  • Pharmacological Relevance : [11C]Raclopride (), a dopamine D2/D3 receptor ligand, shares a benzamide backbone but differs in substituents (methoxy vs. imidazolemethyl), suggesting divergent binding affinities and pharmacokinetics.

Biological Activity

2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its antimicrobial and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Dichloro group at positions 2 and 5 on the benzamide.
  • Imidazole ring connected through a methyl bridge to a phenyl group.

The molecular formula is C16H14Cl2N4OC_{16}H_{14}Cl_2N_4O, with a molecular weight of approximately 353.21 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds within the benzimidazole class. Although specific data for this compound is limited, its structural analogs have demonstrated notable activity against various bacterial strains.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMIC (µM)Target Organisms
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Candida albicans

These findings suggest that modifications in the benzimidazole framework can lead to enhanced antimicrobial effects, indicating that similar modifications may be beneficial for this compound.

Anticancer Activity

The anticancer potential of compounds similar to this compound has been investigated, particularly focusing on their effects on human colorectal carcinoma cell lines (HCT116).

Case Study: Anticancer Screening

In a study evaluating various benzimidazole derivatives:

  • N9 and N18 exhibited IC50 values of 5.85 µM and 4.53 µM , respectively.
  • These compounds showed greater potency than the standard drug 5-Fluorouracil (IC50 = 9.99 µM) .

This suggests that structural features similar to those in this compound may confer significant anticancer activity.

The mechanism by which benzimidazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways:

  • Dihydrofolate Reductase (DHFR) : A critical target for many anticancer agents as it plays a vital role in purine synthesis.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.